4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide
CAS No.: 219583-10-5
Cat. No.: VC2449023
Molecular Formula: C25H25N3O4S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219583-10-5 |
|---|---|
| Molecular Formula | C25H25N3O4S |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | 4-[(5-amino-1-methylindol-3-yl)methyl]-3-methoxy-N-(2-methylphenyl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C25H25N3O4S/c1-16-6-4-5-7-24(16)33(30,31)27-25(29)18-9-8-17(23(13-18)32-3)12-19-15-28(2)22-11-10-20(26)14-21(19)22/h4-11,13-15H,12,26H2,1-3H3,(H,27,29) |
| Standard InChI Key | HNBZIIQASMYNPG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)N)C)OC |
| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)N)C)OC |
Introduction
4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide is a complex organic compound with a molecular formula of C25H25N3O4S and a molecular weight of approximately 463.6 g/mol . This compound is also known as Zafirlukast Impurity 4 or Zafirlukast M1 Metabolite, indicating its relevance in pharmaceutical contexts, particularly related to the drug Zafirlukast, which is used for treating asthma .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with benzamide precursors in the presence of sulfonylating agents. Characterization methods such as FTIR, 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure and purity of the compound .
Biological Activity and Applications
While specific biological activity data for 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide is limited, its association with Zafirlukast suggests potential roles in modulating leukotriene receptors, which are involved in inflammatory processes . Further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Research Findings and Future Directions
Research on compounds like 4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide is crucial for understanding their metabolic pathways and potential drug interactions. Future studies should focus on elucidating its pharmacokinetics and exploring its utility in drug development, particularly in areas related to inflammation and respiratory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume